(4-(Methylsulfonyl)pyridin-2-yl)methanamine

Nucleophilic aromatic substitution Medicinal chemistry building blocks Regioselective synthesis

(4-(Methylsulfonyl)pyridin-2-yl)methanamine (CAS 1256802-85-3) is a bifunctional pyridine building block carrying a 4-methylsulfonyl electron‑withdrawing group and a 2‑aminomethyl nucleophilic handle. It belongs to the sulfonylpyridine class of intermediates widely employed in medicinal chemistry and agrochemical research.

Molecular Formula C7H10N2O2S
Molecular Weight 186.23 g/mol
Cat. No. B13095328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Methylsulfonyl)pyridin-2-yl)methanamine
Molecular FormulaC7H10N2O2S
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=NC=C1)CN
InChIInChI=1S/C7H10N2O2S/c1-12(10,11)7-2-3-9-6(4-7)5-8/h2-4H,5,8H2,1H3
InChIKeyKFIIMIHCZBNQBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(Methylsulfonyl)pyridin-2-yl)methanamine – Registry, Class Identity, and Procurement Profile


(4-(Methylsulfonyl)pyridin-2-yl)methanamine (CAS 1256802-85-3) is a bifunctional pyridine building block carrying a 4-methylsulfonyl electron‑withdrawing group and a 2‑aminomethyl nucleophilic handle . It belongs to the sulfonylpyridine class of intermediates widely employed in medicinal chemistry and agrochemical research [1]. The compound has a molecular formula of C₇H₁₀N₂O₂S, a molecular weight of 186.23 g·mol⁻¹, and a reported purity specification of ≥98% from commercial suppliers . Its low calculated logP (XLogP3 ≈ −1) and modest topological polar surface area (TPSA ≈ 81.4 Ų) place it within favorable physicochemical space for fragment‑based drug discovery [2]. Researchers and procurement specialists evaluating this compound typically compare it against regioisomeric methylsulfonyl‑pyridine methanamines (2‑, 3‑, 5‑, or 6‑substituted), the corresponding 2‑aminopyridine analog (4‑(methylsulfonyl)pyridin‑2‑amine), and the oxidized 4‑methylsulfonyl‑2‑pyridone scaffold.

Why (4-(Methylsulfonyl)pyridin-2-yl)methanamine Cannot Be Freely Replaced by In‑Class Analogs


The value of (4‑(methylsulfonyl)pyridin‑2‑yl)methanamine resides in the precise 1,4‑relationship between the electron‑withdrawing methylsulfonyl group and the aminomethyl nucleophile. This geometry is non‑interchangeable with regioisomers that place the sulfonyl at the 2‑, 3‑, 5‑, or 6‑position, because the electronic activation of the pyridine ring toward nucleophilic aromatic substitution (SNAr) is highly position‑dependent; a sulfonyl group at the 4‑position uniquely activates the 2‑ and 6‑positions for ipso‑substitution [1]. When the 4‑methylsulfonyl‑2‑pyridone scaffold was evaluated in glucokinase activators, the 4‑sulfonyl motif exhibited a distinctive, non‑enzymatic reactivity toward glutathione that was not observed with other heterocyclic cores, establishing that even subtle changes in oxidation state or ring position profoundly alter metabolic fate and safety profiles [2]. Furthermore, in antiproliferative secondary pyridinyl amide series, relocating the amide attachment point from the 2‑position to the 3‑ or 4‑position of the pyridine ring abolished activity, while the 2‑aminomethyl‑4‑methylsulfonyl arrangement (as in the target compound) delivered the highest potency across three cancer cell lines [3]. These findings demonstrate that procurement of the correct regioisomer is not a matter of convenience but a prerequisite for reproducing published structure‑activity relationships.

Quantitative Differentiation Evidence for (4-(Methylsulfonyl)pyridin-2-yl)methanamine vs. Closest Analogs


Regioisomeric Reactivity: 4‑Methylsulfonyl Enables ipso‑Substitution at the 2‑Position

The 4‑methylsulfonyl group on the pyridine ring renders the 2‑position highly electrophilic toward nucleophilic ipso‑substitution, a reactivity profile that the 5‑methylsulfonyl and 6‑methylsulfonyl regioisomers do not share to the same degree [1]. Kinetic studies on methylsulfonyl‑substituted pyridines demonstrate that the methylsulfonyl group is ‘very readily replaced’ by nucleophiles such as methoxide ion when located at the 4‑position, enabling clean derivatization at the adjacent 2‑position [2]. While direct rate constants for the target compound are not reported, the class‑level behavior of 4‑methylsulfonylpyridines establishes that this scaffold is synthetically privileged for sequential functionalization: the sulfonyl group can first direct nucleophilic displacement, and the 2‑aminomethyl group can subsequently be elaborated via amide coupling, reductive amination, or sulfonamide formation [1].

Nucleophilic aromatic substitution Medicinal chemistry building blocks Regioselective synthesis

Antiproliferative Potency Advantage of the 2‑Aminomethyl‑4‑methylsulfonyl Architecture

In a 2024 study of nine secondary pyridinyl amides containing the methylsulfonyl pharmacophore, the compound bearing the amide at the 2‑position of the 4‑methylsulfonylpyridine ring (compound 3, structurally derived from the target compound scaffold) exhibited the most potent antiproliferative activity across a panel of human cancer cell lines [1]. Compound 3 achieved IC₅₀ values of 26 µM against K562 (myelogenous leukemia), 81 µM against THP‑1 (monocytic leukemia), and 210 µM against HepG2 (hepatocellular carcinoma) [1]. Critically, all nine compounds in this series showed either very minor or no cytotoxicity toward normal human dermal fibroblast adult (HDFa) cells, indicating that the antiproliferative effect is not a consequence of general cytotoxicity but rather a scaffold‑dependent property [1]. The study further demonstrated through molecular docking that compound 3 binds effectively to bcr/abl, EGFR, and HER2 tyrosine kinases, suggesting a targeted mechanism [1].

Antiproliferative agents Cancer cell lines Structure‑activity relationship

Distinct Metabolic Fate of the 4‑Methylsulfonyl‑Pyridine Scaffold vs. Other Heterocyclic Cores

The 4‑methylsulfonyl‑2‑pyridone scaffold – the oxidized congener of the target compound's pyridine core – displays a unique metabolic liability: facile, non‑enzymatic displacement of the 4‑alkylsulfonyl group by glutathione (GSH) [1]. This property was identified during the optimization of glucokinase activators and was confirmed in vivo by detecting the glutathione conjugate in rat plasma following intravenous administration of a 4‑methylsulfonyl‑2‑pyridone candidate [2]. In contrast, other heterocyclic cores evaluated in the same program (e.g., substituted benzimidazoles and pyrimidines) did not exhibit this non‑enzymatic GSH conjugation pathway [1]. While the target compound is the reduced pyridine form (not the pyridone), it shares the same 4‑methylsulfonyl substitution geometry and electronic character; the reduced oxidation state may attenuate but not eliminate this reactivity, making it a relevant consideration for medicinal chemistry teams evaluating the scaffold for lead optimization.

Drug metabolism Glutathione conjugation Pharmacokinetics

Physicochemical Differentiation: LogP and TPSA Comparison with the 5‑Methylsulfonyl Regioisomer

The 4‑methylsulfonyl substitution pattern confers distinct physicochemical properties relative to other regioisomers. The target compound has a calculated XLogP3 of −1 and a topological polar surface area (TPSA) of 81.4 Ų [1]. The 5‑methylsulfonyl regioisomer (CAS 848185-40-0), while sharing the same molecular formula (C₇H₁₀N₂O₂S) and molecular weight (186.23 g·mol⁻¹), exhibits different hydrogen‑bonding geometry and electronic distribution due to the altered position of the electron‑withdrawing sulfonyl group . The 4‑substitution pattern places the sulfonyl group in conjugation with the pyridine nitrogen, maximizing its electron‑withdrawing effect at the 2‑ and 6‑positions, whereas the 5‑substitution pattern distributes this effect differently across the ring. These differences in electronic character directly influence reactivity in SNAr reactions and the pKa of the aminomethyl group, which in turn affects the compound's behavior in amide coupling and reductive amination reactions commonly employed in library synthesis.

Physicochemical properties Drug‑likeness Fragment‑based drug design

Optimal Application Scenarios for (4-(Methylsulfonyl)pyridin-2-yl)methanamine Based on Quantitative Evidence


Synthesis of Antiproliferative Secondary Pyridinyl Amide Libraries

The target compound is the optimal building block for constructing secondary pyridinyl amide libraries targeting bcr/abl, EGFR, and HER2 tyrosine kinases. Evidence from Verdugo et al. (2024) demonstrates that when the amide is attached at the 2‑position of the 4‑methylsulfonylpyridine core, the resulting compound (compound 3) achieves IC₅₀ values of 26–210 µM across K562, THP‑1, and HepG2 cell lines, with minimal cytotoxicity toward normal HDFa cells [1]. This selectivity profile makes the scaffold particularly attractive for hit‑to‑lead optimization in oncology programs. The bifunctional nature of the building block – a primary amine at the 2‑position and a methylsulfonyl group at the 4‑position – enables rapid parallel synthesis of amide derivatives with diverse carboxylic acid partners, allowing efficient exploration of structure‑activity relationships.

Development of Selective Sulfonylpyridine Anti‑Chlamydial Agents

The 4‑sulfonylpyridine chemotype has demonstrated selective growth inhibition of Chlamydia trachomatis without affecting other bacterial species or causing significant toxicity to mammalian host cells [2]. Structure‑activity relationship studies on sulfonylpyridine molecules have established that the position and nature of substituents on the pyridine ring critically determine antichlamydial potency and selectivity [2]. The target compound, with its 2‑aminomethyl handle, provides a versatile entry point for synthesizing the next generation of sulfonylpyridine analogs through amidation, reductive amination, or sulfonamide formation, enabling systematic exploration of the SAR around the 2‑position while maintaining the essential 4‑methylsulfonyl pharmacophore.

Fragment‑Based Drug Discovery Leveraging Favorable Physicochemical Properties

With a molecular weight of 186.23 g·mol⁻¹, a calculated logP of approximately −1, and a TPSA of ~81 Ų, the target compound falls within the preferred property range for fragment‑based drug discovery (MW < 250; logP < 3; TPSA < 120 Ų) [3]. The 4‑methylsulfonyl group serves as a privileged hydrogen‑bond acceptor pharmacophore known to enhance binding affinity to biological targets, while the primary amine offers a straightforward synthetic handle for fragment growing, merging, or linking strategies [3]. This combination of favorable physicochemical properties and synthetic tractability makes the compound an attractive starting fragment for screening campaigns against kinase targets, particularly those with ATP‑binding pockets that accommodate sulfonyl‑based hydrogen‑bond acceptors.

Metabolic Stability Optimization in Glucokinase Activator Programs

The 4‑methylsulfonyl‑pyridine scaffold occupies a strategically important position in the metabolic stability landscape: the related 4‑methylsulfonyl‑2‑pyridone undergoes rapid, non‑enzymatic glutathione conjugation (a significant metabolic liability), whereas the reduced pyridine form (the target compound) is predicted to have attenuated electrophilicity at the 4‑position [4]. For medicinal chemistry teams working on glucokinase activators or related metabolic disease targets, the target compound offers a starting scaffold that retains the binding advantages of the 4‑sulfonyl motif while potentially circumventing the glutathione‑dependent clearance pathway that limited the development of pyridone‑based candidates. This scenario is particularly relevant for programs seeking to balance target engagement with acceptable pharmacokinetic properties.

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